molecular formula C13H18O2S B12969021 2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester

2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester

Cat. No.: B12969021
M. Wt: 238.35 g/mol
InChI Key: XSBIUGLAFVHDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

ethyl 2-benzylsulfanyl-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)16-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBIUGLAFVHDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzylthio)-2-methylpropanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with benzyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the benzylthio group replaces the bromine atom on the propanoate backbone.

Industrial Production Methods

Industrial production of ethyl 2-(benzylthio)-2-methylpropanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylthio)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, dry ether as solvent.

    Substitution: Sodium hydride, potassium carbonate, DMF or THF as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(benzylthio)-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(benzylthio)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzylthio group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 2-methyl-2-[(phenylthiocarbonyl)thio]propanoate
  • CAS No.: 201611-84-9
  • Molecular Formula : C₁₃H₁₆O₂S₂
  • Molecular Weight : 268.39 g/mol
  • Structure: Features a benzylthio group (-S-C₆H₅) and a methyl group attached to the central carbon of a propanoic acid ethyl ester backbone.

Physicochemical Properties :

  • Density : 1.148 g/mL at 25°C
  • Refractive Index : n²⁰/D = 1.600
  • Key Functional Groups : Thioester (C=S), ethyl ester, and aromatic benzene ring.

The benzylthio group may enhance stability or alter bioactivity compared to simpler thioesters.

Structural Analogues

Ethyl 2-Methyl-2-(Methylthio)Propionate (CAS 49773-24-2)
  • Formula : C₇H₁₄O₂S
  • Substituents : Methylthio (-S-CH₃) and methyl groups.
  • Key Differences :
    • Lacks the aromatic benzyl group, reducing molecular weight (162.25 g/mol vs. 268.39 g/mol).
    • Simpler structure likely increases volatility, making it more suitable as a flavor compound.
3-(Methylthio)Propanoic Acid Ethyl Ester (CAS Not Specified)
  • Formula : C₆H₁₂O₂S
  • Substituents : Methylthio group at the C3 position.
  • Role in Nature: Dominant aroma compound in pineapples (e.g., Tainong No. 6: 78.06 µg/kg ).
  • Comparison :
    • Positional isomerism (C3 vs. C2 substitution) alters odor thresholds and sensory profiles.
    • Lower molecular weight (148.22 g/mol) enhances volatility and fruity aroma contribution.
Ethyl 3-[(4-Chlorophenyl)thio]Propanoate (CAS 137446-81-2)
  • Formula : C₁₁H₁₃ClO₂S
  • Substituents : 4-Chlorophenylthio group.
  • Potential Use: Agrochemical intermediate due to chlorine’s electronegativity and stability.
  • Key Difference : Chlorine substitution may increase lipophilicity and pesticidal activity compared to the benzylthio analog.

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound (CAS) Molecular Formula Molecular Weight Density (g/mL) Substituents Key Applications
Target (201611-84-9) C₁₃H₁₆O₂S₂ 268.39 1.148 Benzylthio, methyl Research compound (potential flavors/agrochemicals)
Ethyl 2-methyl-2-(methylthio)propionate C₇H₁₄O₂S 162.25 N/A Methylthio, methyl Flavor/fragrance industry
3-(Methylthio)propanoic acid ethyl ester C₆H₁₂O₂S 148.22 N/A Methylthio (C3) Natural aroma in pineapples
Ethyl 3-[(4-chlorophenyl)thio]propanoate C₁₁H₁₃ClO₂S 244.74 N/A 4-Chlorophenylthio Agrochemical synthesis

Functional Group Impact on Properties

  • Thioester vs. The benzylthio group in the target compound may enhance UV stability due to aromatic conjugation.
  • Chlorine (in 4-chlorophenyl analog): Enhances electronegativity, favoring interactions with biological targets (e.g., enzyme inhibition).

Biological Activity

2-Methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester, commonly referred to as ethyl 2-(benzylthio)-2-methylpropanoate, is an organic compound with significant potential in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, exploring its synthesis, properties, and applications based on recent research findings.

The molecular formula of 2-methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester is C13H18O2S, with a molar mass of approximately 238.35 g/mol. The compound features a propanoic acid backbone, which is modified by a methyl group and a phenylmethylthio substituent. These structural characteristics contribute to its unique chemical behavior and biological properties.

The biological activity of 2-methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester can be attributed to its interaction with various biological targets. Its thioether group may influence enzyme activities and receptor interactions, potentially leading to pharmacological effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, essential oils containing thioether groups have demonstrated significant free radical scavenging abilities, suggesting that 2-methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester may also possess antioxidant activity.

Anticholinesterase Activity

Inhibition of acetylcholinesterase (AChE) is a recognized therapeutic strategy for neurodegenerative diseases such as Alzheimer's. Compounds structurally related to 2-methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester may exhibit anticholinesterase activity, contributing to enhanced cholinergic transmission.

Synthesis and Applications

The synthesis of 2-methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester typically involves the reaction of propanoic acid derivatives with thiophenol in the presence of an acid catalyst. This method allows for the efficient formation of the thioether linkage.

Potential Applications

  • Pharmaceuticals : Due to its potential anticholinesterase activity, the compound could be explored for developing treatments for cognitive disorders.
  • Agrochemicals : Its biological properties suggest possible applications in developing pesticides or herbicides.
  • Flavoring Agents : As an ester, it may also find use in food flavoring applications due to its pleasant aroma.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

StudyFindings
Antioxidant Activity Essential oils containing benzylthio groups showed significant DPPH radical scavenging activity with IC50 values comparable to standard antioxidants .
Anticholinesterase Activity Compounds with similar structures inhibited AChE effectively, indicating potential for treating neurodegenerative conditions .
Toxicological Assessments Toxicokinetic studies revealed rapid metabolism and low acute toxicity in animal models, suggesting safety for potential applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.